Product packaging for Coleon U(Cat. No.:CAS No. 65714-69-4)

Coleon U

Cat. No.: B1201344
CAS No.: 65714-69-4
M. Wt: 346.4 g/mol
InChI Key: XPYRMWZAUHBOPE-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Coleon U is a bioactive abietane diterpenoid isolated from plants of the Plectranthus genus, such as Plectranthus mutabilis . This compound is of significant interest in pharmacological research due to its potent antitumor properties and its unique ability to overcome multidrug resistance (MDR) in cancer cells . Its primary research value lies in its role as a modulator of P-glycoprotein (P-gp), a key ATP-dependent efflux pump responsible for multidrug resistance in cancers like non-small-cell lung carcinoma (NSCLC) . The mechanism behind its P-gp inhibition is not direct but occurs through a delayed effect involving mitochondrial inhibition. By inducing mitochondrial membrane depolarization, this compound disrupts ATP production, thereby depriving the P-gp efflux pump of the energy it requires to function . This mechanism leads to a decreased activity of P-gp and can reverse resistance to chemotherapeutic agents like doxorubicin . Furthermore, this compound has been identified as a potent and selective activator of protein kinase C (PKC) isoforms δ and ε, which is associated with the induction of apoptosis in various human cancer cell lines, including those from breast, lung, and central nervous system cancers . Studies have also indicated that this compound is not a substrate of P-glycoprotein, ensuring it remains effective in multidrug-resistant cell lines . It exhibits cytotoxic activity against a range of cancer cells and has shown additional antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O5 B1201344 Coleon U CAS No. 65714-69-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65714-69-4

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

(4aR)-5,6,8,10-tetrahydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one

InChI

InChI=1S/C20H26O5/c1-9(2)10-13(21)11-12(16(24)14(10)22)20(5)8-6-7-19(3,4)18(20)17(25)15(11)23/h9,21-22,24-25H,6-8H2,1-5H3/t20-/m1/s1

InChI Key

XPYRMWZAUHBOPE-HXUWFJFHSA-N

SMILES

CC(C)C1=C(C2=C(C(=C1O)O)C3(CCCC(C3=C(C2=O)O)(C)C)C)O

Isomeric SMILES

CC(C)C1=C(C2=C(C(=C1O)O)[C@]3(CCCC(C3=C(C2=O)O)(C)C)C)O

Canonical SMILES

CC(C)C1=C(C2=C(C(=C1O)O)C3(CCCC(C3=C(C2=O)O)(C)C)C)O

Other CAS No.

65714-69-4

Synonyms

coleon U

Origin of Product

United States

Natural Occurrence and Chemotaxonomic Distribution of Coleon U

Botanical Sources and Species Diversity (e.g., Plectranthus spp., Coleus spp.)

Coleon U has been predominantly isolated from species within the Lamiaceae family, particularly from the genus Plectranthus and the closely related genus Coleus. Recent taxonomic revisions have led to the reclassification of many Plectranthus species into the genus Coleus mdpi.com.

The primary botanical source of this compound is ** Plectranthus mutabilis Codd** researchgate.netnih.gov. In the acetone (B3395972) extract of the leaves of this plant, this compound is the most abundant diterpenoid, with a concentration of 96 μg/mg researchgate.netnih.gov.

This compound has also been identified in other species, including:

Coleus forsteri (formerly Plectranthus forsteri) senacyt.gob.pa

Plectranthus madagascariensis researchgate.net

The genus Plectranthus is known to be a rich source of abietane-type diterpenes, which are often responsible for the biological activities of extracts from these plants researchgate.netdntb.gov.ua. Similarly, various species of Coleus are known to produce a diverse array of diterpenoids iaea.orgmdpi.com.

SpeciesGenusFamilyKey Finding
Plectranthus mutabilis CoddPlectranthusLamiaceaePrimary source, with this compound being the most abundant diterpenoid in leaf extracts. researchgate.netnih.gov
Coleus forsteriColeusLamiaceaeIdentified as a source of this compound. senacyt.gob.pa
Plectranthus madagascariensisPlectranthusLamiaceaeContains this compound among other diterpenes. researchgate.net

Geographic and Ecological Considerations of Source Plants

The geographical distribution and ecological preferences of the source plants are crucial factors influencing the availability of this compound.

Plectranthus mutabilis is a semi-succulent perennial herb native to South Africa, specifically found in the Northern Provinces senacyt.gob.panih.gov. This plant is often found on rocky outcrops and in bushveld environments senacyt.gob.panih.gov. It is a hardy, fast-growing groundcover that thrives in semi-shade to shaded positions and prefers loam soil senacyt.gob.pa. As a water-wise plant, it is adapted to its native habitat senacyt.gob.pa.

The broader genus Plectranthus is predominantly found in southern and tropical Africa and Madagascar youtube.com. These plants are generally suited to semi-shade or cool positions and thrive in well-composted soils. They are typically shallow-rooted and, while they benefit from adequate water, their succulent stems provide resistance to drought nih.gov.

The genus Coleus has a wide distribution across the tropics and subtropics of Afro-Eurasia dntb.gov.ua. Many species are cultivated as ornamental plants due to their colorful foliage and thrive in moist, well-draining soil in partial shade, although some modern cultivars are sun-tolerant dntb.gov.ua.

PlantNative RegionHabitatEcological Preferences
Plectranthus mutabilisSouth Africa (Northern Provinces) senacyt.gob.panih.govRocky outcrops, bushveld senacyt.gob.panih.govSemi-shade to shade, loam soil, water-wise. senacyt.gob.pa
Plectranthus spp.Southern and tropical Africa, Madagascar youtube.comVariesSemi-shade, well-composted soil, drought-resistant. nih.gov
Coleus spp.Afro-Eurasia tropics and subtropics dntb.gov.uaVariesMoist, well-draining soil, partial shade. dntb.gov.ua

Phytochemical Isolation Strategies for this compound

The isolation of this compound from its botanical sources involves a multi-step process that begins with extraction, followed by fractionation and purification.

The initial step in isolating this compound is the extraction of the compound from the plant material using a suitable solvent. Ultrasound-assisted extraction (UAE) is an efficient method that has been successfully employed academicjournals.orgresearchgate.net.

A common protocol for the extraction of this compound from the leaves of Plectranthus mutabilis involves the following steps:

Preparation of Plant Material : The leaves are air-dried and powdered to increase the surface area for solvent penetration academicjournals.org.

Solvent Selection : Acetone is a frequently used solvent for the extraction of diterpenoids from Plectranthus species dntb.gov.uaacademicjournals.org.

Ultrasound-Assisted Extraction : The powdered plant material is subjected to ultrasound-assisted extraction with acetone at room temperature. This process is typically repeated multiple times to ensure a thorough extraction academicjournals.org. For example, the extraction may be performed five times, each for one hour academicjournals.org.

Concentration : The solvent from the combined extracts is then evaporated under reduced pressure at a controlled temperature (e.g., 40°C) to yield a crude extract academicjournals.org.

The use of ultrasound enhances the extraction process by causing acoustic cavitation, which disrupts plant cell walls and improves solvent penetration, leading to higher yields in a shorter time compared to traditional methods researchgate.net.

Following the initial extraction, bio-guided fractionation is employed to isolate the active compounds. This process involves separating the crude extract into different fractions and testing the biological activity of each fraction to identify those containing the compounds of interest.

For the isolation of compounds from Plectranthus mutabilis, the ** Artemia salina (brine shrimp) lethality bioassay** is a commonly used method academicjournals.org. This assay is a simple, rapid, and low-cost preliminary screen for cytotoxicity academicjournals.orgresearchgate.net.

The general steps for bio-guided fractionation using the Artemia salina assay are:

Fractionation of the Crude Extract : The crude extract is subjected to an initial separation technique, such as flash column chromatography, to obtain several crude fractions academicjournals.org.

Bioassay of Fractions : Each fraction is then tested for its toxicity against Artemia salina larvae (nauplii) academicjournals.org. The fractions that show the highest lethality are considered the most bioactive and are selected for further purification academicjournals.org.

Iterative Process : This process of separation and bioassay can be repeated with the most active fractions to achieve further purification and isolation of the individual bioactive compounds academicjournals.org.

The final step in obtaining pure this compound is the use of chromatographic techniques to separate it from other compounds in the bioactive fractions. Column chromatography is a fundamental technique used for this purpose youtube.comacademicjournals.org.

The purification of this compound and related compounds from the bioactive fractions of Plectranthus mutabilis extract involves the following chromatographic steps:

Coleon U Biosynthesis and Metabolic Engineering Research

Proposed Biosynthetic Pathways of Abietane (B96969) Diterpenoids

Abietane diterpenoids, including Coleon U, are a class of 20-carbon compounds biosynthesized via two primary pathways: the mevalonic acid (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. rsc.orgnih.gov Both pathways converge on the common diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). rsc.orgjmb.or.kr

In plants, particularly in species belonging to the Lamiaceae family, the biosynthesis of labdane-related diterpenes, which include abietanes, initiates with the cyclization of GGPP. This initial step is catalyzed by a Class II diterpene synthase, such as copalyl diphosphate synthase (CPPS), which converts GGPP into copalyl diphosphate (CPP). nih.gov Subsequently, a kaurene synthase-like enzyme, known as miltiradiene (B1257523) synthase (MiS), catalyzes the conversion of CPP to miltiradiene. nih.gov Miltiradiene then undergoes spontaneous oxidation to form abietatriene (B1232550). nih.gov

A key intermediate downstream of abietatriene in the biosynthesis of many abietane diterpenoids is ferruginol (B158077). nih.gov Further elaboration of miltiradiene to produce bioactive natural products, such as ferruginol, often involves the incorporation of oxygen catalyzed by cytochrome P450 enzymes (CYPs). rsc.org These enzymes can also catalyze more complex reactions, including aromatization. rsc.org For instance, recent studies suggest that a specific cytochrome P450 enzyme hydroxylates the aromatic intermediate abietatriene to yield ferruginol. rsc.org

The proposed biosynthetic pathway for abietane-type diterpenoids (ATDs) in Salvia apiana illustrates that the synthesis of GGPP through the MEP and MVA pathways, along with general diterpenoid catalytic steps, provides common precursors like ferruginol for ATD biosynthesis. frontiersin.orgresearchgate.net This pathway then branches into the biosynthesis of compounds like carnosic acids and tanshinones, catalyzed by different CYP76AHs and CYP76AKs, respectively. frontiersin.org

The presence of oxygen-containing functional groups due to hydroxylation and further oxidation (e.g., -CHOH to -C=O, -CH3 to -CH2OH to -CHO to -COOH) is common in naturally occurring abietane diterpenes and can lead to further modifications, including skeletal rearrangements or complete aromatization of the ring system. mdpi.com this compound itself is a highly oxygenated abietane diterpenoid. rsc.orgresearchgate.net Its tautomeric relationship with coleon V has been noted, suggesting a potential biosynthetic connection through redox processes and tautomerization of 6,7-dihydroxyroyleanones. nih.gov

Enzymatic Characterization of Biosynthetic Steps

Enzymatic characterization is crucial for understanding the precise mechanisms of each step in the biosynthesis of complex natural products like this compound. Research has focused on identifying and characterizing the specific enzymes involved in the cyclization and subsequent modification of the diterpene scaffold.

Key enzymes in abietane diterpenoid biosynthesis include geranylgeranyl pyrophosphate synthase (GGPPS), which catalyzes the formation of GGPP, and copalyl diphosphate synthase (CPPS), responsible for the initial cyclization of GGPP to CPP. nih.gov Miltiradiene synthase (MiS) then converts CPP to miltiradiene. nih.gov

Cytochrome P450 monooxygenases (CYPs) play a significant role in the subsequent oxidation steps, introducing hydroxyl groups and facilitating aromatization. rsc.orgnih.gov For example, specific CYPs are involved in the conversion of abietatriene to ferruginol and 11-hydroxyferruginol through successive oxidations. nih.gov Further oxidation of 11-hydroxyferruginol at the C20 position by a C20-oxidase can lead to compounds like carnosic acid. nih.gov

Studies on Plectranthus amboinicus, a Lamiaceae species, have involved the isolation, heterologous expression, and functional characterization of terpene synthases. plos.org While this particular study focused on monoterpene and sesquiterpene synthases (e.g., linalool/nerolidol synthase), the methodologies employed for enzymatic characterization, such as in vitro enzymatic activity assays and in vivo expression in recombinant Escherichia coli strains, are broadly applicable to diterpene synthases involved in abietane biosynthesis. plos.org These methods allow for the determination of substrate specificity and product profiles. plos.org

Detailed research findings often involve:

Gene Cloning and Expression: Genes encoding putative biosynthetic enzymes are cloned and heterologously expressed in suitable host organisms (e.g., E. coli or yeast) to produce the recombinant proteins. plos.orgjmb.or.kr

Enzyme Assays: In vitro assays with purified enzymes and specific substrates (e.g., GGPP, CPP, miltiradiene) are conducted to identify the enzymatic products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR). plos.orgnih.gov

Structural Characterization: While not explicitly detailed for this compound enzymes in the provided snippets, structural characterization (e.g., X-ray crystallography) can provide insights into enzyme mechanisms.

Genetic Engineering Approaches for Enhanced Production

Genetic engineering and metabolic engineering strategies are employed to increase the yield of valuable natural products, including abietane diterpenoids like this compound, in both native and heterologous host systems. nih.govmdpi.comchemrxiv.orgpreprints.org The core principle involves manipulating metabolic pathways to redirect carbon flux towards the desired compound. mdpi.com

Common genetic engineering approaches include:

Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing genes encoding enzymes that control bottlenecks in the biosynthetic pathway can significantly boost production. nih.govmdpi.com For instance, in Salvia sclarea hairy roots, overexpression of the GGPPS gene (geranylgeranyl diphosphate synthase) or the CPPS gene (copalyl diphosphate synthase) led to a significant increase in abietane diterpene content, with an 8-fold and 10-fold increase, respectively, for aethiopinone (B1206593). nih.gov This indicates that the GGPP pool and the CPPS step are potential metabolic targets for optimizing abietane biosynthesis. nih.gov

Elimination of Competitive Pathways: Knocking out or inhibiting genes involved in pathways that divert precursors away from the target compound can increase its yield. mdpi.com In S. sclarea, silencing the entCPPS gene, which is involved in a competitive gibberellin route, enhanced the content of aethiopinone and other abietane diterpenoids, suggesting that the GGPP pool can be a metabolic constraint. nih.gov

Heterologous Expression: Introducing the entire biosynthetic pathway or key enzymes into a well-characterized microbial host (e.g., Escherichia coli or yeast) allows for controlled production and easier manipulation. nih.govup.ptnih.govplos.orgfrontiersin.org This approach can overcome limitations of low natural abundance in plants and facilitate pathway elucidation. nih.govnih.gov For example, engineering E. coli for diterpene production has shown significant yield improvements, with heterologous mevalonate (B85504) (MEV) pathway incorporation resulting in higher yields than enhancing the endogenous methyl erythritol (B158007) phosphate (MEP) pathway. nih.gov Overexpression of genes like idi, dxs, and dxr in the MEP pathway also increased diterpene yield in E. coli. nih.gov

Pathway Optimization: This involves fine-tuning the expression levels of multiple genes in the pathway and optimizing fermentation conditions. mdpi.comfrontiersin.org

Genetic engineering techniques allow for the transfer of genes between species, using methods like recombinant DNA technology, to produce improved or novel organisms. colostate.eduwikipedia.org This includes isolating and copying genes, splicing DNA segments, and inserting genes into host cells. colostate.eduwikipedia.orgisaaa.org

Combinatorial Biosynthesis Strategies for Novel this compound Analogs

Combinatorial biosynthesis involves the strategic manipulation of biosynthetic pathways to generate new and diverse natural product analogs that may possess improved or novel biological activities. nih.gov For this compound, this approach aims to create derivatives by altering existing enzymatic steps or introducing new enzymatic functions.

Strategies for generating novel this compound analogs include:

Pathway Engineering: Modifying the genes encoding enzymes in the this compound biosynthetic pathway to introduce new functionalities or alter substrate specificities. This can lead to the production of structurally diverse compounds.

Precursor Diversification: Supplying modified precursors to the biosynthetic machinery, either through chemical synthesis or by engineering upstream pathways, to yield new compounds.

Enzyme Promiscuity Exploitation: Utilizing enzymes that exhibit broad substrate specificity or can perform multiple reactions to generate a range of derivatives.

Hybrid Pathways: Combining genes or modules from different biosynthetic pathways to create chimeric enzymes or novel routes, leading to the production of "unnatural" natural products. This is particularly relevant for polyketide synthases and non-ribosomal peptide synthetases, where modularity allows for the creation of diversified compounds. frontiersin.orgmdpi.com

While direct examples of combinatorial biosynthesis specifically for novel this compound analogs are not extensively detailed in the provided search results, the broader concept of creating structurally rearranged abietane diterpenoids from precursors like ferruginol has been explored. For instance, a bioinspired synthesis of skeleton-rearranged abietane diterpenoids, including microstegiol, from commercially available carnosic acid has been reported. acs.org This strategy involved a Wagner–Meerwein type methyl migration followed by cascade transformations, enabling the divergent synthesis of several abietane diterpenoids. acs.org This indicates the potential for similar approaches to generate this compound analogs.

The principle of combinatorial biosynthesis has been successfully applied to other natural products, such as polyether antibiotics, where redesigned biosynthetic pathways and combinatorial expression of genes led to the generation of novel aglycone polyether analogs with enhanced efficacy. nih.gov This demonstrates the power of this approach in creating new compounds with desired properties.

Coleon U Derivatives and Synthetic Analog Studies

Naturally Occurring Coleon U Derivatives

This compound is often found in nature alongside several related compounds, which are structurally similar and may be biosynthetic precursors or metabolic products. These derivatives have been isolated and identified from plant sources, primarily from the genus Plectranthus (now largely classified under Coleus).

Key naturally occurring derivatives include:

This compound quinone : This compound is a significant derivative, often isolated from the same plant extracts as this compound, such as from Plectranthus mutabilis. nih.gov It is considered an oxidation product of this compound. nih.gov Its presence in crude extracts can sometimes be in small quantities, with more significant amounts appearing during the isolation process, suggesting it may form from this compound upon exposure to air or other oxidative conditions. nih.gov

8α,9α-epoxythis compound quinone : Also isolated from Plectranthus mutabilis, this derivative features an epoxide ring at the 8α,9α position of the quinone form. nih.gov Plausible formation pathways suggest that it can be formed from this compound through a series of reactions involving deprotonation and reaction with molecular oxygen to form a hydroperoxide intermediate, which then leads to the epoxide. nih.govacs.org

This compound 11-acetate : While specific isolation of this compound 11-acetate is not detailed in the provided research, the esterification of hydroxyl groups with acetic acid is a common modification observed in abietane (B96969) hydroquinones found in the Plectranthus genus. nih.gov This suggests that acetylated forms of this compound are plausible natural derivatives.

These compounds contribute to the complex phytochemical profile of the plants from which they are extracted.

Below is an interactive table summarizing the naturally occurring this compound derivatives.

Compound NameNatural Source (Example)Structural Note
This compound quinone Plectranthus mutabilisOxidation product of this compound
8α,9α-epoxythis compound quinone Plectranthus mutabilisEpoxidized derivative of this compound quinone
This compound 11-acetate Plectranthus species (Plausible)Acetylated ester of this compound

Semi-synthetic and Total Synthesis Methodologies of this compound and Analogs

A review of published scientific literature did not yield specific methodologies for the total or semi-synthesis of this compound itself. The synthesis of complex, highly oxygenated abietane diterpenoids like this compound represents a significant challenge in organic chemistry. While general strategies exist for creating the core tricyclic abietane skeleton, the specific functionalization pattern of this compound requires a dedicated synthetic approach that does not appear to be documented in the available research. nih.govuv.es

Information regarding the development of specific synthetic routes for this compound is not available in the provided search results.

As no specific synthetic strategies for this compound were found, a comparative analysis cannot be performed.

Mechanistic Investigations of Coleon U Biological Activities in Vitro and in Silico Paradigms

Anticancer and Cytotoxic Mechanisms in Cellular Models

Coleon U demonstrates potent anticancer and cytotoxic effects through various mechanisms, primarily by modulating cell viability and proliferation and inducing programmed cell death.

Modulation of Cell Viability and Proliferation in Cancer Cell Lines

This compound significantly impacts the viability and proliferation of various human cancer cell lines, often exhibiting a broad spectrum of activity.

This compound has been shown to inhibit the growth of several human cancer cell lines, including those derived from breast, central nervous system, kidney, and melanoma cancers nih.govbidd.group. It has demonstrated potent antiproliferative effects across multiple cancer cell lines with low micromolar IC50 values dntb.gov.ua.

In non-small cell lung carcinoma (NSCLC) models, including both sensitive (NCI-H460) and multidrug-resistant (MDR) cells overexpressing P-glycoprotein (NCI-H460/R), this compound exerted a similar inhibitory effect on cell viability with comparable IC50 values nih.govbidd.group. This indicates that the MDR phenotype did not reduce this compound's effectiveness, a favorable characteristic for a potential anticancer compound bidd.group. Specifically, this compound at concentrations of 7.5 µM and 15 µM demonstrated a time-dependent antiproliferative effect in NSCLC cells nih.gov.

Against breast cancer cell lines, this compound (identified as compound 9) was particularly active against MCF-7 cells, exhibiting a GI50 of 5.5 μM mlscn.gov.ng. It also showed activity against other breast cancer cell lines such as MDA-MB-231, although with less pronounced effects dntb.gov.uamlscn.gov.ng. Furthermore, this compound has been reported to exhibit strong antiproliferative activity against glioblastoma (U-87 MG) cells dntb.gov.ua.

The following table summarizes some of the reported IC50/GI50 values for this compound across various human cancer cell lines:

Cell Line (Cancer Type)IC50/GI50 (µM)Reference
NCI-H460 (NSCLC)~15 nih.gov
NCI-H460/R (MDR NSCLC)~15 nih.gov
MCF-7 (Breast Cancer)5.5 (GI50) mlscn.gov.ng
Glioblastoma (U-87 MG)1.1 - 15.6 dntb.gov.ua

A crucial aspect of an effective anticancer agent is its selective toxicity towards malignant cells while sparing healthy ones. This compound demonstrates such selectivity. Studies have shown that the IC50 value determined for normal human embryonic pulmonary fibroblasts (MRC-5 cells) was approximately threefold higher compared to the IC50 values obtained in the cancer cell lines (NCI-H460 and NCI-H460/R) bidd.group. This indicates that this compound exhibits a greater inhibitory effect on cancer cells than on normal cells, implying its selectivity towards cancer cells bidd.group. For instance, this compound showed a selectivity index of 2.5 when comparing its effect on NCI-H460 cells to MRC-5 cells.

Induction of Apoptosis and Programmed Cell Death Pathways

A key mechanism by which this compound exerts its cytotoxic effects is through the induction of apoptosis, a form of programmed cell death.

This compound has been identified as a potent and selective activator of novel protein kinase C (nPKC) isoforms, specifically PKC-δ (Protein Kinase C Delta) and PKC-ε (Protein Kinase C Epsilon). Unlike general PKC activators like phorbol-12-myristate-13-acetate (PMA), this compound has no effect on classical (cPKC-α and -βI) or atypical (aPKC-ζ) PKC subfamilies, which are often recognized as anti-apoptotic proteins.

The activation of PKC-δ by this compound is particularly significant, as PKC-δ activity is strongly linked to antiproliferative effects and is involved in apoptotic pathways nih.govbidd.group. Research conducted in yeast models demonstrated that while PMA induced nPKCs translocation to the plasma membrane and a G2/M cell cycle arrest, this compound induced nPKCs translocation to the nucleus, leading to metacaspase- and mitochondrial-dependent apoptosis. This distinct subcellular translocation is believed to be a major determinant of PKC isoform specificity and function. The selective induction of an apoptotic pathway dependent on nPKC-δ and -ε activation positions this compound as a promising compound for anticancer drug evaluation.

This compound's pro-apoptotic effects are closely associated with its impact on mitochondrial function. Studies have shown that this compound induces a pronounced effect on mitochondrial membrane depolarization in cancer cells, including MDR NCI-H460/R cells nih.govbidd.group. Mitochondrial membrane depolarization is recognized as an early marker for apoptosis nih.gov.

The assessment of mitochondrial membrane potential using TMRE dye revealed that treatment with this compound (at concentrations such as 5 µM and 10 µM) significantly decreased TMRE fluorescence intensities, indicating notable depolarization of the mitochondrial membrane nih.gov. This disruption of mitochondrial membrane potential can lead to a decrease in ATP production, which in turn can indirectly affect the function of ATP-dependent transporters like P-glycoprotein, and crucially, contribute to the activation of cell death pathways nih.gov. The integrity of the mitochondrial membrane is vital for regulating cell growth and death, and changes in its permeability can directly activate the mitochondrial apoptosis pathway.

Involvement of Caspase-Dependent Apoptotic Pathways

This compound has been shown to induce apoptosis, a form of programmed cell death, through pathways that are dependent on caspases. In yeast cells expressing novel protein kinase C (nPKC) isoforms, specifically nPKC-δ and nPKC-ε, this compound treatment leads to metacaspase- and mitochondrial-dependent apoptosis nih.govbidd.group. This apoptotic process is characterized by the activation of metacaspases, such as Yca1p in yeast, and significant mitochondrial alterations including increased mitochondrial reactive oxygen species (ROS) production, loss of mitochondrial membrane potential (Ψm), and network fragmentation bidd.group. The induction of this apoptotic pathway is directly linked to the activation of nPKC-δ and nPKC-ε by this compound nih.gov. Furthermore, in silico analyses of this compound derivatives have indicated favorable binding interactions with caspases, suggesting a direct or indirect role in their activation within a broader cellular context uni.lu.

Investigation of Subcellular Translocation of Signaling Molecules (e.g., PKC isoforms to nucleus)

A key mechanistic insight into this compound's biological activities is its ability to induce the subcellular translocation of specific signaling molecules, particularly protein kinase C (PKC) isoforms. This compound acts as a potent and selective activator of novel PKC isoforms, namely nPKC-δ and nPKC-ε nih.govdntb.gov.ua. Unlike other PKC activators like phorbol-12-myristate-13-acetate (PMA), which typically induce PKC translocation to the plasma membrane, this compound stimulates the translocation of nPKC-δ and nPKC-ε from the cytosol directly to the nucleus nih.govbidd.group. This nuclear targeting of PKC isoforms is considered a crucial regulatory mechanism that directly influences the induction of apoptosis bidd.group. The isoform-selective activation and subsequent nuclear translocation of nPKC-δ and nPKC-ε are integral to this compound's pro-apoptotic effects nih.govdntb.gov.uamlscn.gov.ng.

Table 1: Differential Subcellular Translocation of PKC Isoforms by this compound vs. PMA

ActivatorPKC Isoforms AffectedTranslocation SiteAssociated Cellular Response
This compoundnPKC-δ, nPKC-εNucleusMetacaspase- and mitochondrial-dependent apoptosis nih.govbidd.group
PMAnPKCs (general)Plasma MembraneG2/M cell cycle arrest nih.govbidd.group
This compoundcPKCs, aPKCNo significant effect- nih.govdntb.gov.ua

Multidrug Resistance (MDR) Reversal Mechanisms

Multidrug resistance, often mediated by the overexpression and activity of P-glycoprotein (P-gp), presents a significant challenge in cancer chemotherapy. This compound has demonstrated promising capabilities in reversing MDR.

Modulatory Effects on P-Glycoprotein (P-gp) Activity and Expression

This compound modulates P-gp activity, exhibiting a delayed effect that leads to a decrease in its function after 72 hours of exposure. This delayed decrease in P-gp activity contributes to the reversal of resistance to chemotherapeutic agents like doxorubicin (B1662922) in multidrug-resistant cancer cells. While initial short-term exposure (e.g., 30 minutes) to this compound might stimulate P-gp activity, longer exposure results in a significant reduction. Furthermore, studies have shown that this compound tends to decrease P-glycoprotein expression in MDR cells after 72 hours of treatment.

Table 2: Effects of this compound on P-Glycoprotein (P-gp) in MDR Cells

ParameterEffect of this compound (72h treatment)Reference
P-gp ActivityDecreased
P-gp ExpressionTendency to decrease
Doxorubicin ResistanceReversed
Dependence of P-gp Function on ATP Production

P-glycoprotein is an ATP-dependent efflux pump, meaning its function relies heavily on the hydrolysis of ATP to transport substrates out of the cell. This compound's mechanism for decreasing P-gp activity is linked to its impact on cellular energy metabolism. Treatment with this compound induces a pronounced depolarization of the mitochondrial membrane potential in multidrug-resistant cells. This mitochondrial dysfunction suggests an exhaustion of the ATP levels necessary for optimal P-gp activity. The delayed effect of this compound on P-gp function is thus attributed to the P-glycoprotein's reliance on ATP production, which is compromised by this compound's influence on mitochondrial integrity.

Characterization as a Non-P-gp Substrate

A crucial aspect of this compound's efficacy in MDR reversal is its characterization as a non-P-gp substrate. This means that this compound itself is not actively pumped out of the cells by P-gp, allowing it to accumulate intracellularly and exert its effects even in cells overexpressing this transporter. This property enables this compound to be equally effective in both sensitive and multidrug-resistant cancer cell lines. In silico analyses, such as those performed using SwissADME, have further confirmed that this compound is not a P-gp substrate.

Exploration of Other Molecular Targets and Signaling Pathway Interventions

Beyond its well-characterized interactions with PKC isoforms and P-glycoprotein, this compound and its derivatives have been explored for their engagement with other molecular targets and signaling pathways relevant to cancer. As previously mentioned, this compound selectively activates nPKC-δ and nPKC-ε, which are involved in various cellular signaling cascades nih.govdntb.gov.uamlscn.gov.ng. Furthermore, in silico studies investigating the anticancer potential of this compound and its derivatives have revealed favorable binding affinities against a range of cancer-related proteins. These include cyclin-dependent kinases, BCL-2 (a key regulator of apoptosis), caspases, receptor tyrosine kinases, and the tumor suppressor protein p53 uni.lu. Network pharmacology analyses have also indicated the involvement of this compound in broader cancer-related pathways, highlighting its multi-targeted therapeutic potential uni.lu.

Antimicrobial Activity Research

This compound and its oxidized form, this compound quinone, have demonstrated noteworthy antimicrobial efficacy against a range of pathogenic bacteria, encompassing both Gram-positive and Gram-negative strains.

Efficacy against Gram-Positive Bacteria (e.g., MRSA, Enterococcus faecalis, Bacillus subtilis, Staphylococcus aureus)

This compound has exhibited significant antibacterial activity against several Gram-positive bacteria, including notorious antibiotic-resistant strains. Specifically, this compound isolated from Plectranthus grandidentatus displayed a minimum inhibitory concentration (MIC) of 0.98 µg/mL against Methicillin-Resistant Staphylococcus aureus (MRSA) strains nih.govmlscn.gov.nguni.lubidd.groupdntb.gov.ua. Its activity against vancomycin-resistant Enterococcus faecalis (VRE) was reported with an MIC value of 31.25 µg/mL when isolated from P. grandidentatus nih.govmlscn.gov.nguni.lubidd.groupdntb.gov.ua. This compound quinone, a related compound, showed an MIC of 8 µg/mL against E. faecalis nih.gov.

For Bacillus subtilis, this compound has demonstrated antibacterial activity nih.govuni.lu. This compound quinone inhibited B. subtilis growth at an MIC value of 25 µg/mL uni.lu, and also at 0.5 µg/mL in another study nih.gov. Against Staphylococcus aureus, this compound quinone exhibited a potent MIC of 0.5 µg/mL nih.gov. Acetone (B3395972) extracts of Plectranthus madagascariensis, which contain this compound, showed MIC values of 3.91 µg/mL against S. aureus and 7.81 µg/mL against Staphylococcus epidermidis nih.gov. The same extract also inhibited Mycobacterium smegmatis at an MIC of 31.25 µg/mL nih.gov.

The antimicrobial efficacy against various Gram-positive bacteria is summarized in Table 1.

Table 1: this compound and this compound Quinone Efficacy Against Gram-Positive Bacteria

Bacterial StrainCompound/ExtractMIC (µg/mL)Source (Reference)
Staphylococcus aureus (MRSA)This compound0.98 nih.govmlscn.gov.nguni.lubidd.groupdntb.gov.ua
Staphylococcus aureusThis compound quinone0.5 nih.gov
Staphylococcus aureusP. madagascariensis extract3.91 nih.gov
Enterococcus faecalis (VRE)This compound31.25 nih.govmlscn.gov.nguni.lubidd.groupdntb.gov.ua
Enterococcus faecalisThis compound quinone8 nih.gov
Bacillus subtilisThis compoundActive nih.govuni.lu
Bacillus subtilisThis compound quinone0.5, 25 nih.govuni.lu
Staphylococcus epidermidisP. madagascariensis extract7.81 nih.gov
Mycobacterium smegmatisP. madagascariensis extract31.25 nih.gov

Efficacy against Gram-Negative Bacteria (e.g., Pseudomonas syringae)

This compound has also demonstrated activity against certain Gram-negative bacteria. This compound itself showed antibacterial activity against Pseudomonas syringae nih.govuni.lu. Its oxidized form, this compound quinone, inhibited P. syringae at an MIC value of 3.12 µg/mL nih.govuni.lu. Furthermore, an acetone extract of P. madagascariensis, containing this compound, was confirmed to inhibit Klebsiella pneumoniae at an MIC value of 3.91 µg/mL nih.govuni.lu. While some studies on related compounds or extracts did not show activity against Escherichia coli and Pseudomonas aeruginosa nih.gov, this compound's direct activity against P. syringae is notable.

The antimicrobial efficacy against Gram-negative bacteria is summarized in Table 2.

Table 2: this compound and this compound Quinone Efficacy Against Gram-Negative Bacteria

Bacterial StrainCompound/ExtractMIC (µg/mL)Source (Reference)
Pseudomonas syringaeThis compoundActive nih.govuni.lu
Pseudomonas syringaeThis compound quinone3.12 nih.govuni.lu
Klebsiella pneumoniaeP. madagascariensis extract3.91 nih.govuni.lu

Proposed Mechanisms of Antimicrobial Action

The potent antibacterial activities of acylhydroquinone abietanoids, including this compound, are proposed to be linked to the presence of oxygenated functions within their chromophoric system, specifically on the B and C rings mlscn.gov.ng. Structural analysis suggests that the 12-hydroxy-p-benzoquinone moiety in ring C, combined with an oxidized B ring at the C-6 and C-7 positions, is crucial for their antimicrobial activity against strains like MRSA and VRE mlscn.gov.ng.

More broadly, plant secondary metabolites are known to exert antimicrobial effects through various mechanisms, such as disrupting bacterial cell membranes, interfering with bacterial transcription and replication processes, and inhibiting cell division. For this compound quinone, studies suggest its antimicrobial action against Staphylococcus aureus is associated with the inhibition of ATPase function and disruption of the bacterial membrane. It also shows potential to inhibit S. aureus gyrase.

Immunomodulatory Activity Studies (In Vitro)

Beyond its antimicrobial properties, this compound has also demonstrated significant immunomodulatory activities in in vitro settings, particularly concerning lymphocyte proliferation and interaction with immune cell signaling pathways.

Effects on Lymphocyte Proliferation

This compound has been found to impact the functional status of the immune system by inhibiting the proliferation of human lymphocytes. Studies have shown that this compound exerts a dose-dependent suppressor effect on the proliferation of human lymphocytes when induced by the mitogen PHA. This inhibitory effect on lymphocyte proliferation positions this compound as a promising candidate for the development of novel immunomodulatory drugs.

Interaction with Immune Cell Signaling

Investigations into this compound's interaction with immune cell signaling pathways indicate its selective activation of a specific isoform of protein kinase C (PKC-δ). While PKC-δ is known for its involvement in apoptotic pathways, particularly in cancer cells, its broader role in immune cells encompasses regulation of cell growth, differentiation, and various immune responses.

Furthermore, this compound has been observed to influence P-glycoprotein (P-gp) activity. P-gp is a membrane transporter that plays a role in immune responses and is often induced during chronic inflammatory diseases. Research indicates that this compound decreases P-gp activity through the inhibition of mitochondrial function. This mitochondrial inhibition leads to a reduction in ATP production, which is essential for P-gp's proper functioning. By modulating P-gp activity via mitochondrial inhibition, this compound indirectly interacts with and influences immune cell signaling pathways that rely on this transporter.

Anti-inflammatory Research

Research into the anti-inflammatory potential of this compound primarily stems from studies on plant extracts containing this compound. These investigations have revealed its capacity to modulate key inflammatory markers and influence cellular signaling cascades.

Inhibition of Cytokine Production (e.g., in LPS-stimulated human macrophages and THP-1 cells)

This compound is an abietane (B96969) diterpene characterized from the cyclohexane (B81311) (cPE) and ethanolic (ePE) extracts of Coleus forsteri (formerly Plectranthus forsteri). Studies have demonstrated that these extracts significantly inhibit the production of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced PMA-derived THP-1 macrophages. researchgate.netnih.gov Furthermore, the production of quinolinic acid (QUIN), another inflammatory marker, was observed to be diminished in activated human monocyte-derived macrophages (MDMs) following treatment with these extracts. researchgate.netnih.gov While this compound is one of several abietane diterpenes present in these active extracts, its potential contribution to these observed anti-inflammatory activities has been discussed. researchgate.netnih.gov

The following table summarizes the observed inhibitory effects of C. forsteri extracts, which contain this compound, on cytokine and inflammatory marker production:

Inflammatory MarkerCell ModelEffect of C. forsteri Extracts (containing this compound)Source
IL-6LPS-induced PMA-derived THP-1 macrophagesSignificant inhibition researchgate.netnih.gov
TNF-αLPS-induced PMA-derived THP-1 macrophagesSignificant inhibition researchgate.netnih.gov
Quinolinic AcidActivated human monocyte-derived macrophagesDiminished production researchgate.netnih.gov

Signaling Pathways in Inflammatory Responses

This compound has been identified as a selective activator of novel protein kinase C (PKC) isoforms, specifically PKC-delta (PKC-δ) and PKC-epsilon (PKC-ε). up.ptresearchgate.net Protein kinases, including PKC, are crucial in various human pathologies, particularly those involving inflammatory and proliferative responses. up.pt Imbalances in the activity of these proteins are often associated with inflammatory conditions. up.pt

PKC-δ is known to mediate inflammation and is involved in various cardiovascular biological processes, including the inflammatory response. frontiersin.org PKC-ε is also implicated in inflammatory processes, with studies showing its translocation in response to inflammatory mediators and its role in controlling neuronal excitability after inflammation. nih.gov The ability of this compound to selectively activate these specific PKC isoforms suggests a potential mechanism by which it could influence inflammatory cascades. up.pt

In the broader context of inflammatory responses, key signaling pathways include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathways. mdpi.com These pathways are activated by inflammatory stimuli, such as microbial products like LPS, and regulate the production of inflammatory mediators and cytokines. mdpi.com For instance, LPS can activate NF-κB, STAT1, and STAT3 pathways, leading to the production of proinflammatory cytokines. moleculardevices.com While the direct modulation of these specific pathways by this compound via PKC-δ and PKC-ε activation in the context of anti-inflammatory effects requires further detailed investigation, the known involvement of PKC isoforms in inflammatory signaling provides a basis for its mechanistic actions. up.ptnih.gov

Furthermore, this compound has been shown to decrease P-glycoprotein (P-gp) activity through mitochondrial inhibition. worldscientific.com P-gp is a membrane transporter involved in the immune response and is induced during chronic inflammatory diseases. P-gp has also been shown to induce the release of cytokines from peripheral blood mononuclear cells (PBMCs). This suggests an indirect pathway through which this compound could modulate inflammatory responses by affecting cellular energy metabolism and transporter function.

Structure Activity Relationship Sar Studies and Rational Design

Correlating Structural Motifs of Coleon U and its Derivatives with Biological Potency

This compound (6,11,12,14-tetrahydroxy-abieta-5,8,11,13-tetraene-7-one) is characterized by its highly oxygenated abietane (B96969) skeleton researchgate.net. Studies on this compound and its derivatives have revealed key structural motifs essential for its biological potency, particularly its cytotoxic and antimicrobial activities.

Quinoid Arrangement of Ring C and Oxygenation: The presence of a quinoid arrangement in ring C of abietane diterpenes, particularly the 12-hydroxy-p-benzoquinone moiety, is suggested to be essential for antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains mdpi.com. This compound, with its more oxygenated and dehydrogenated chromophoric system across rings B and C, demonstrates remarkable activity against MRSA mdpi.com.

Oxidation at C-6 and C-7 Positions: An oxidized B ring at the C-6 and C-7 positions contributes significantly to antimicrobial activity mdpi.com. For instance, compounds like 7α-acetoxy-6β-hydroxyroyleanone, which possesses a 6β-hydroxyl and 7α-acetoxy group, maintain good antimicrobial activity mdpi.com.

Electron-donating groups at positions 6 and/or 7: For royleanone-type abietanes (which share structural similarities with this compound), the presence of an electron-donating group at positions 6 and/or 7 in the abietane skeleton is important for cytotoxic effects nih.gov.

Log P values: An improved cytotoxic effect has been observed for substituents with log P values between 2 and 5 in substituted royleanone (B1680014) abietanes nih.gov.

This compound-quinone: this compound is known to easily degrade to its oxidized form, this compound-quinone. While this compound-quinone also exhibits inhibitory activity on human cancer cell proliferation, its presence in crude extracts is often in small quantities, increasing during the isolation process researchgate.netacs.orgacs.org.

Table 1: Influence of Structural Features on Biological Activity of this compound and Related Abietanes

Structural FeatureAssociated Biological ActivityCompound Examples (where specified)References
12-hydroxy-p-benzoquinone moiety in ring CAntimicrobial activity against MRSA and VREThis compound mdpi.com
Oxidized B ring at C-6 and C-7 positionsAntimicrobial activity against MRSA and VREThis compound, 7α-acetoxy-6β-hydroxyroyleanone, horminone (B143796) mdpi.com
Electron-donating group at C-6 and/or C-7Cytotoxic effects (for royleanone abietanes)Royleanones (e.g., 7α,6β-dihydroxyroyleanone, 7α-acetoxy-6β-hydroxyroyleanone) nih.gov
Substituents with log P values between 2 and 5Improved cytotoxic effect (for royleanone abietanes)Royleanones nih.gov
More oxygenated and dehydrogenated chromophoric systemEnhanced antimicrobial activity against MRSAThis compound mdpi.com
C-20 methyl group absence, extra hydroxyl at C-10Nor-abietane structure (e.g., mutabilol, a derivative of Coleon V)Mutabilol acs.orgnih.gov

Comparative SAR Analysis of this compound and Related Diterpenoids

This compound belongs to the abietane class of diterpenoids, a group of natural compounds with a 20-carbon hydrocarbon skeleton often found in the Plectranthus genus nih.govrsc.orgmdpi.com. Comparative SAR analysis with other abietane diterpenoids reveals commonalities and distinct features influencing their bioactivity.

Abietane Core Skeleton: The basic abietane core skeleton, a tricyclic perhydrophenanthrene, is common among these compounds mdpi.com. Modifications in the degree of oxidation and functionalization, particularly in rings B and C, contribute to their diverse pharmacological properties rsc.orgmdpi.com.

Quinoid vs. Aromatic C-ring: Studies comparing royleanone diterpenes (with a p-benzoquinoid C-ring) and hydroquinone (B1673460) this compound (with an aromatic C-ring) showed that the p-benzoquinone moiety of isopropyl-substituted abietanes is important for antiproliferative activity against glioblastoma cells, with royleanone diterpenes generally exhibiting stronger effects researchgate.net.

PKC Isoform Selectivity: this compound has been identified as a potent and selective activator of novel protein kinase C (nPKC) isoforms, specifically PKC-δ and PKC-ε, which are involved in apoptotic pathways mdpi.comresearchgate.netresearchgate.net. This selective activation distinguishes it from other PKC activators like phorbol-12-myristate-13-acetate (PMA), which activates classical and novel PKCs non-selectively researchgate.net. This specific interaction with nPKCs is a critical aspect of its antitumor action and can be a target for rational design nih.govmdpi.comresearchgate.net.

Antimicrobial Activity: this compound, 7α-acetoxy-6β-hydroxyroyleanone, and horminone have shown remarkable activity against MRSA strains, with this compound being particularly promising due to its highly oxygenated and dehydrogenated chromophoric system mdpi.com. In contrast, abietane glucosides have shown suppressed anti-MRSA activity, suggesting that glycosylation of the hydroxyl group on the abietane skeleton is detrimental to this activity mdpi.com.

Table 2: Comparative Biological Activities of this compound and Related Diterpenoids

CompoundClassKey Structural Feature(s)Biological ActivityReferences
This compoundAbietaneHighly oxygenated/dehydrogenated chromophoric systemPotent cytotoxic, antimicrobial (MRSA, VRE), selective nPKC-δ and -ε activator nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net
Royleanone diterpenesAbietanep-benzoquinoid C-ring, electron-donating groups at C-6/7Strong antiproliferative (glioblastoma), cytotoxic nih.govresearchgate.net
7α-acetoxy-6β-hydroxyroyleanoneAbietane6β-hydroxyl and 7α-acetoxy groupsGood antimicrobial (MRSA, VRE), cytotoxic nih.govmdpi.com
HorminoneAbietaneOxidation at C7Good antimicrobial (MRSA, VRE) mdpi.com
Abietane glucosidesAbietaneGlycosylation of hydroxyl groupSuppressed anti-MRSA activity mdpi.com

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a computational drug design approach that describes the essential structural features of a compound required for its biological activity nih.govunina.it. It is particularly useful when the 3D structure of the target protein is unknown, allowing researchers to design and optimize new drug candidates based on existing ligands biosolveit.denih.gov.

For this compound, given its selective activation of nPKC-δ and -ε researchgate.net, pharmacophore modeling could be employed to define the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for this specific interaction. This would involve:

Selection of Active Ligands: A set of active this compound derivatives and other known nPKC activators would be selected unina.itjiangshen.org.

Conformational Analysis: Analyzing the possible 3D conformations of these ligands to identify common features unina.it.

Assignment of Pharmacophoric Features: Identifying and mapping the crucial molecular features responsible for binding to the target unina.it.

Molecular Superimposition: Aligning the conformations of the ligands to develop a common 3D pharmacophore model unina.it.

This pharmacophore model can then be used for:

Virtual Screening: Screening large compound databases to identify novel molecules that fit the pharmacophore, potentially leading to new chemical scaffolds with similar biological activity nih.govunina.itjiangshen.org.

Lead Optimization: Guiding the modification of existing this compound derivatives to enhance potency, selectivity, and other desirable drug-like properties biosolveit.denih.gov.

Scaffold Hopping: Identifying molecules with different chemical scaffolds but similar pharmacophoric features, leading to novel chemotypes unina.it.

Fragment-Based Drug Discovery Approaches for this compound Scaffold

Fragment-Based Drug Discovery (FBDD) is an emerging strategy in drug discovery that focuses on identifying small, low molecular weight compounds (fragments) that bind weakly to a target protein nih.govopenaccessjournals.comfrontiersin.org. These fragments serve as building blocks that can be grown, linked, or merged to create new drug molecules with improved potency and selectivity openaccessjournals.comnih.gov.

While specific FBDD studies directly on the this compound scaffold are not extensively detailed in the provided search results, the principles of FBDD could be highly applicable to the this compound scaffold:

Fragment Library Screening: A library of small fragments could be screened against the target protein (e.g., PKC-δ or PKC-ε) to identify initial weak binders nih.govopenaccessjournals.com.

Hit Identification and Characterization: Biophysical techniques (e.g., X-ray crystallography, NMR spectroscopy) would be used to confirm fragment binding and determine their binding modes openaccessjournals.comfrontiersin.org.

Fragment Growth and Optimization: Once hits are identified, strategies like fragment growth (adding chemical groups to the fragment), linking (connecting two fragments that bind to adjacent sites), or merging (combining two fragments into a single molecule) could be employed to develop more potent and selective compounds based on the this compound scaffold nih.govopenaccessjournals.comfrontiersin.org. This could involve computationally synthesizing novel drug molecules by modifying or adding atoms to the existing this compound scaffold nih.gov.

Exploring Chemical Space: FBDD allows for the efficient exploration of chemical space, potentially leading to the discovery of novel chemical scaffolds that mimic the key binding interactions of this compound but possess improved drug-like properties openaccessjournals.com.

Molecular Modeling and Computational Investigations of Coleon U

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. nih.govdntb.gov.ua This method is instrumental in identifying potential drug candidates and analyzing protein-ligand interactions at an atomic level. nih.gov

Ligand-Protein Interaction Analysis (e.g., with P-gp, PKC isoforms)

Coleon U has been a subject of molecular docking studies to understand its interactions with key proteins involved in cellular signaling and drug resistance. Notably, its modulatory activity on Protein Kinase C (PKC) isoforms has been investigated. PKC is a family of enzymes crucial in various cellular processes, including proliferation and apoptosis. Studies have shown that this compound acts as a potent and selective activator of novel PKC isoforms (nPKC-δ and nPKC-ɛ). swissadme.ch In contrast, this compound demonstrated no effect on classical PKC (cPKC-α and cPKC-βI) and atypical PKC (aPKC-ζ) isoforms. swissadme.ch The activation of nPKC-δ and nPKC-ɛ by this compound led to their translocation to the nucleus and subsequently induced metacaspase- and mitochondrial-dependent apoptosis. swissadme.ch

Another significant area of investigation for this compound involves its interaction with P-glycoprotein (P-gp). P-gp is an efflux pump often overexpressed in cancer cells, contributing to multidrug resistance (MDR) phenotypes. swissadme.ch Research indicates that this compound has been associated with a decrease in P-glycoprotein activity. frontiersin.org This suggests a potential role for this compound in overcoming or modulating drug resistance mechanisms mediated by P-gp.

Molecular Dynamics Simulations for Conformational Analysis

In Silico Pharmacokinetic and Drug-Likeness Predictions (Relevant to Research Models)

In silico pharmacokinetic (PK) and drug-likeness predictions are integral to early-stage drug discovery, allowing for the assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties and its potential to be an orally active drug. nih.govnih.gov These predictions help to filter out compounds with unfavorable properties, thereby reducing the time and cost associated with drug development. Drug-likeness is determined by a balance of various molecular and structural features, often evaluated against established rules such as Lipinski's Rule of Five, Ghose, Veber, Egan, and Muegge rules, and bioavailability scores. chemrevlett.comnih.gov Common computational tools like SwissADME are utilized to predict physicochemical properties, lipophilicity, water solubility, and other pharmacokinetic parameters. chemrevlett.com Despite the general importance of these predictions for drug candidates, specific detailed in silico ADME and drug-likeness data for this compound were not explicitly found in the reviewed scientific literature. Nevertheless, such analyses are critical for a comprehensive understanding of this compound's potential as a therapeutic agent, guiding further experimental validation and optimization.

Virtual Screening for Novel Scaffolds and Targets

Virtual screening (VS) is a computational technique used to efficiently search large libraries of small molecules to identify those most likely to bind to a specific drug target. The primary objective of VS is to discover molecules with novel chemical structures (scaffolds) that exhibit binding affinity to the target macromolecule. This approach can be either ligand-based (comparing to known active compounds) or structure-based (molecular docking against a known protein structure). VS has proven effective in accelerating hit identification and expanding the chemical space of potential drug candidates. While virtual screening is a valuable strategy for identifying new bioactive scaffolds and targets, specific studies detailing the use of this compound in a virtual screening campaign, either as a query molecule to find similar active compounds or as a lead that resulted in the discovery of novel scaffolds or targets, were not explicitly identified in the available scientific literature. However, the unique biological activities of this compound suggest its potential utility in future virtual screening efforts aimed at discovering new therapeutic agents or elucidating novel biological targets.

Advanced Analytical and Research Methodologies for Coleon U Studies

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for Profiling and Quantification in Research Samples

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a fundamental technique for the analysis of Coleon U in various samples, particularly in extracts from Plectranthus species. This method allows for both the identification and quantification of the compound.

In a study on the acetone (B3395972) extract of Plectranthus mutabilis leaves, HPLC-DAD was used to create a chemical profile of the extract. This compound was identified as the major compound present. The analysis was performed using a specific chromatographic method that separated the different components of the extract, with each compound having a characteristic retention time (t_R). Under the conditions of this study, this compound was detected at a retention time of 11.80 minutes nih.gov.

Table 1: HPLC-DAD Profile of an Acetone Extract of Plectranthus mutabilis

CompoundRetention Time (t_R) in minutes
Mutabilol9.20
8α,9α-epoxycoleon-U-quinone9.43
Coleon-U-quinone10.22
This compound 11.80

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to determine the precise arrangement of atoms within the molecule.

The structure of this compound, an abietane (B96969) diterpene, has been confirmed through various spectroscopic methods, including NMR nih.gov. For related new abietane diterpenes, detailed NMR analyses are routinely performed. These include 1H NMR to identify the chemical environment of hydrogen atoms and 13C NMR to determine the carbon skeleton nih.gov.

For complex structures, 2D NMR experiments are essential. Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal short-range and long-range correlations between protons and carbons, respectively nih.gov. This collective data allows researchers to piece together the molecule's connectivity and stereochemistry. While the full NMR spectral data for this compound is established in scientific literature, a reinvestigation of related compounds like 14-deoxythis compound involved exhaustive NMR studies to confirm their structures embopress.org.

Mass Spectrometry (MS) Applications in Metabolomics and Proteomics Research

Mass spectrometry (MS) is a powerful technology for metabolomics and proteomics studies, offering the potential to understand the global effects of a compound like this compound on cellular metabolism and protein expression. While specific metabolomic or proteomic studies focused solely on this compound are not extensively detailed in the available literature, the application of these techniques to other anti-cancer agents provides a framework for how this compound could be investigated.

Metabolomics research can provide a comprehensive profile of the small-molecule metabolites in cells or tissues following treatment with a compound iium.edu.my. By analyzing these metabolic fingerprints, researchers can identify pathways that are significantly altered by this compound. For instance, given that this compound affects mitochondrial function, a metabolomics approach could reveal specific changes in energy metabolism, such as alterations in the levels of ATP, intermediates of the Krebs cycle, and glycolysis iium.edu.mymdpi.com.

Proteomics allows for the large-scale analysis of protein expression and post-translational modifications. A comparative proteomic analysis of cells treated with this compound versus untreated cells could identify proteins whose expression levels are significantly changed mdpi.com. This could include proteins involved in apoptosis, cell cycle regulation, and drug resistance pathways mdpi.com. Techniques such as two-dimensional gel electrophoresis coupled with MALDI-TOF/TOF mass spectrometry or more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed for this purpose mdpi.comresearchgate.net. Such studies would provide valuable insights into the molecular targets and pathways modulated by this compound, complementing findings from other methodologies.

Flow Cytometry for Cellular Assays (e.g., Cell Viability, Apoptosis, Mitochondrial Potential)

Flow cytometry is a key technique for investigating the cellular effects of this compound, providing quantitative data on cell viability, apoptosis, and mitochondrial function at the single-cell level.

Cell Viability and Proliferation: The antiproliferative effects of this compound have been assessed using the carboxyfluorescein succinimidyl ester (CFSE) assay. In a study on non-small-cell lung carcinoma (NSCLC) cells (NCI-H460 and the multidrug-resistant NCI-H460/R), treatment with this compound at concentrations of 7.5 µM, 15 µM, and 30 µM led to a significant increase in CFSE fluorescence after 48 and 72 hours, indicating a dose- and time-dependent inhibition of cell proliferation mdpi.combiorxiv.org.

Apoptosis: The induction of cell death by this compound has been confirmed through Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. In one study, a 72-hour treatment with 30 µM this compound significantly increased the percentage of early apoptotic, late apoptotic, and necrotic cells in both NCI-H460 and NCI-H460/R cell lines up.pt.

Mitochondrial Membrane Potential: this compound's effect on mitochondria is a crucial aspect of its mechanism of action. Flow cytometry using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) has been employed to measure changes in mitochondrial membrane potential (ΔΨm) mdpi.com. TMRE accumulates in active mitochondria with intact membrane potential. A significant decrease in TMRE fluorescence was observed in NCI-H460/R cells after 72 hours of treatment with 5 µM and 10 µM this compound, indicating a pronounced depolarization of the mitochondrial membrane mdpi.commedchemexpress.com.

Table 2: Summary of Flow Cytometry Assays for this compound

AssayPurposeCell LinesKey Findings with this compound
CFSE StainingMeasures cell proliferationNCI-H460, NCI-H460/RSignificant, time-dependent antiproliferative effect at 7.5 µM and 15 µM mdpi.com.
Annexin V/PI StainingDetects apoptosis and necrosisNCI-H460, NCI-H460/R30 µM treatment significantly increases apoptotic and necrotic cell populations up.pt.
TMRE StainingMeasures mitochondrial membrane potentialNCI-H460/R5 µM and 10 µM treatments cause significant mitochondrial membrane depolarization mdpi.commedchemexpress.com.

Immunofluorescence and Western Blotting for Protein Expression and Localization Studies

Immunofluorescence and Western blotting are essential techniques to study the expression and subcellular localization of specific proteins affected by this compound treatment.

Immunofluorescence has been used to visualize the expression of P-glycoprotein (P-gp) in multidrug-resistant NCI-H460/R cells. Following treatment with this compound, immunofluorescent staining of P-gp was performed to observe changes in its expression and localization mdpi.comresearchgate.net. These studies, in conjunction with flow cytometry, have shown that this compound treatment tends to decrease P-gp expression mdpi.comresearchgate.netnih.gov.

Western Blotting is a widely used technique to quantify the expression levels of specific proteins. While specific Western blot analyses detailing the effects of this compound on protein expression are not extensively reported in the provided search results, this methodology is crucial for validating targets and understanding signaling pathways. For instance, since this compound is known to selectively activate Protein Kinase C-delta (PKC-δ), Western blotting would be the standard method to assess the phosphorylation status and expression levels of PKC isoforms and their downstream targets in response to this compound treatment iium.edu.mynih.govresearchgate.net. Similarly, it would be used to confirm changes in the expression of proteins like P-gp, as suggested by immunofluorescence and flow cytometry data researchgate.net.

Yeast Model Systems for PKC Isoform Specificity and Apoptosis Pathway Elucidation

Yeast (Saccharomyces cerevisiae) serves as a powerful and genetically tractable model organism to study conserved cellular processes, including apoptosis and protein kinase signaling. A yeast-based assay has been instrumental in defining the specificity of this compound for Protein Kinase C (PKC) isoforms.

Research has shown that this compound selectively activates the novel PKC isoforms, PKC-delta (PKC-δ) and PKC-epsilon (PKC-ε) researchgate.netmedchemexpress.com. This was determined using a yeast model where individual human PKC isoforms were expressed. The results indicated that this compound did not affect the classical PKC isoforms (PKC-α and -βI) or the atypical PKC isoform (PKC-ζ). This selectivity is significant, as PKC-δ is involved in apoptotic pathways, and its activation is linked to antiproliferative effects mdpi.com.

The use of yeast models provides a simplified system to dissect complex signaling pathways that are conserved in humans. By expressing individual human proteins in yeast, researchers can study their function and modulation by compounds like this compound in isolation, without the confounding variables present in mammalian cells. This approach was critical in identifying this compound as the first known selective activator for novel PKC isoforms, PKC-δ and -ε researchgate.netmedchemexpress.com.

CRISPR-based Screening and RNAi Technologies for Target Validation

CRISPR-based screening and RNA interference (RNAi) are cutting-edge technologies used for large-scale loss-of-function studies to identify and validate drug targets. While specific applications of these technologies to this compound are not yet widely published, they represent powerful future directions for research.

CRISPR-based screening utilizes the CRISPR-Cas9 system to create knockout mutations in genes across the genome nih.gov. A genome-scale CRISPR screen in cancer cells treated with this compound could identify genes whose knockout confers sensitivity or resistance to the compound. This would provide an unbiased approach to discovering the molecular targets and pathways essential for this compound's anticancer activity nih.gov.

RNAi technologies , using short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs), allow for the targeted knockdown of gene expression. RNAi can be used to validate the findings from CRISPR screens or to test hypotheses about the involvement of specific genes in the mechanism of action of this compound. For example, if a particular protein is hypothesized to be a target of this compound, RNAi could be used to reduce the expression of that protein, and the resulting cellular phenotype could be compared to that of this compound treatment.

These advanced genetic screening technologies are invaluable for systematically exploring the genetic basis of a compound's efficacy and for identifying potential biomarkers for patient stratification.

Proteomics and Functional Genomics for Target Identification and Deconvolution

The comprehensive identification of molecular targets is a critical step in elucidating the mechanism of action of bioactive compounds like this compound. Advanced methodologies in proteomics and functional genomics offer powerful, unbiased approaches to deconvolute the complex interactions between a small molecule and the cellular machinery. These techniques move beyond traditional candidate-based assays to provide a global view of the proteins and genetic factors that mediate the compound's effects.

Proteomics-Based Approaches

Chemical proteomics has emerged as a robust strategy for the direct identification of small molecule-protein interactions within a complex biological system. rsc.orgnih.govcancerbiomed.org These methods can be broadly categorized into label-based and label-free techniques, each with distinct advantages for studying compounds like this compound. nih.govcancerbiomed.org

One of the most powerful label-based techniques is Activity-Based Protein Profiling (ABPP) . nih.govnih.govfrontiersin.orgcreative-biolabs.com ABPP utilizes chemical probes that mimic the structure of the natural product but are modified with a reporter tag (e.g., biotin or a fluorescent dye) and a reactive group. nih.govfrontiersin.orgcreative-biolabs.com For a compound like this compound, a probe could be synthesized to retain its core bioactive structure while incorporating a minimally disruptive alkyne tag. This probe would then be introduced to live cells or cell lysates. After the probe interacts with its protein targets, a reporter azide (B81097) is attached via a click chemistry reaction, allowing for the enrichment and subsequent identification of the target proteins by mass spectrometry. rsc.orgresearchgate.net

A hypothetical ABPP study on this compound in a cancer cell line could yield a list of potential protein targets. The data would be analyzed based on the spectral counts or signal intensity corresponding to each identified protein, indicating the strength of the interaction.

Table 1: Hypothetical Results from an Activity-Based Protein Profiling (ABPP) Study of a this compound Probe in a Cancer Cell Line
Protein ID (UniProt)Protein NameFold Enrichment (this compound Probe / Control)FunctionPotential Relevance to this compound Activity
P05771Protein Kinase C Delta Type (PKC-δ)15.2Serine/threonine-protein kinase involved in apoptosis and cell proliferationConfirms and provides direct evidence for a known target
P08183Multidrug resistance protein 1 (P-glycoprotein)8.5ATP-dependent drug efflux pumpSuggests a direct interaction contributing to the observed functional inhibition
Q13131Thioredoxin reductase 16.3Reductase involved in redox regulationPotential new target related to oxidative stress pathways
P6225814-3-3 protein zeta/delta4.1Adapter protein modulating signal transductionCould be involved in mediating downstream signaling of primary targets

Functional Genomics for Target Deconvolution

Functional genomics provides an orthogonal approach to proteomics by identifying genes that modulate cellular sensitivity to a compound. technologynetworks.com Large-scale screening using technologies like RNA interference (RNAi) or CRISPR-Cas9 can reveal which genes, when perturbed, either enhance or suppress the cytotoxic effects of this compound. nih.govnuvisan.com

CRISPR-Cas9 Screening is a powerful tool for forward genetic screening to identify drug targets and resistance mechanisms. horizondiscovery.comlonza.combiocompare.com A genome-wide CRISPR knockout screen could be performed in a cancer cell line sensitive to this compound. The cell population would be transduced with a library of single-guide RNAs (sgRNAs) targeting every gene in the genome. horizondiscovery.comnih.gov The cells are then treated with a sublethal dose of this compound. Genes whose knockout confers resistance to this compound will be enriched in the surviving population, while genes whose loss enhances sensitivity will be depleted. nih.gov Next-generation sequencing is used to quantify the changes in sgRNA representation.

The results from such a screen can identify not only the direct targets of this compound but also essential components of the cellular pathways it affects. For example, if a gene encoding a specific kinase is a top "hit" in a resistance screen, it suggests that this kinase is either the direct target of this compound or is critical for its downstream cytotoxic effects.

Table 2: Illustrative Top Hits from a Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance
Gene SymbolGene NameLog2 Fold Change (Resistant Population / Control)FunctionHypothesized Role in this compound Mechanism
PRKCDProtein Kinase C Delta5.8Pro-apoptotic kinaseLoss of this direct target prevents this compound-induced apoptosis, leading to resistance.
BAXBCL2 Associated X, Apoptosis Regulator4.9Essential component of the intrinsic apoptosis pathwayKnockout blocks the downstream apoptotic signaling initiated by this compound.
SLC25A4Solute Carrier Family 25 Member 4 (ANT1)4.2Mitochondrial ADP/ATP translocaseLoss may alter mitochondrial function in a way that mitigates this compound's effects on mitochondrial potential.
NFKB1Nuclear Factor Kappa B Subunit 1-3.5Transcription factor involved in cell survivalDepletion of this pro-survival factor sensitizes cells to this compound, indicating pathway crosstalk.

Similarly, RNAi screening can be employed to systematically knock down gene expression and assess the impact on this compound's activity. nih.govnih.gov While CRISPR screens typically result in complete gene knockout, RNAi offers a "knockdown" effect that can be advantageous for studying essential genes where a complete loss would be lethal to the cell. nih.govnih.gov

By integrating the data from both proteomics and functional genomics, a more complete picture of this compound's mechanism of action can be constructed. Proteins identified through ABPP that are also essential for the compound's activity in CRISPR or RNAi screens become highly validated targets, providing a strong foundation for further mechanistic studies and therapeutic development.

Future Research Directions and Translational Perspectives Academic Focus

Elucidation of Remaining Unknown Mechanisms of Action

While Coleon U has been shown to selectively activate novel protein kinase C (nPKC) isoforms, specifically PKC-δ and PKC-ε, and induce apoptosis in various cancer cell lines, the precise molecular cascades downstream of these activations are not fully understood researchgate.netnih.govmdpi.comcore.ac.uk. Further research is needed to clarify its unique mechanism, particularly regarding its effects on P-gp ATPase activity and ATP levels in multidrug-resistant cancer cells nih.gov. Studies indicate that this compound's delayed effect on decreasing P-gp activity is linked to its impact on mitochondrial function, leading to mitochondrial membrane depolarization and potentially reduced ATP production, which indirectly affects P-gp function nih.gov. Future investigations should focus on mapping the complete signaling pathways influenced by this compound, including potential interactions with other kinases, phosphatases, and transcription factors. This could involve phosphoproteomics to identify phosphorylation events, or genetic screens to pinpoint essential genes for this compound's activity. Understanding how this compound specifically triggers apoptotic pathways dependent on nPKC-δ and -ε activation, without affecting classical or atypical PKCs, is a critical area for further academic exploration researchgate.net.

Exploration of Novel Biological Targets and Pathways

Beyond its known interaction with PKC isoforms and P-gp, this compound may exert its biological effects through additional, as-yet-unidentified targets and pathways. Research should leverage advanced screening technologies, such as phenotypic screens, target deconvolution strategies, and affinity-based proteomics, to discover new molecular interactors mrc.ac.uk. Given its reported antiproliferative and immunomodulatory properties, exploring its influence on other cellular processes like autophagy, metabolism, or immune cell modulation could reveal novel therapeutic avenues mdpi.com. For instance, investigating its impact on specific metabolic enzymes or pathways, or its role in modulating immune checkpoints, could uncover broader applications. The complexity of biological systems often means that compounds act on multiple targets or pathways, and a comprehensive understanding of this compound's polypharmacology would be highly beneficial plos.orguci.edu.

Development of Next-Generation this compound Analogs with Enhanced Specificity and Potency

The identification of this compound's selective activation of nPKC-δ and -ε provides a strong basis for structure-activity relationship (SAR) studies aimed at developing more potent and specific analogs researchgate.net. Future research should focus on synthetic modifications to the this compound scaffold to optimize its pharmacokinetic properties, reduce off-target effects, and enhance its efficacy against specific disease states, such as multidrug-resistant cancers nih.govworldscientific.com. This involves rational drug design approaches, computational modeling, and combinatorial chemistry to synthesize a library of derivatives. Evaluating these analogs for improved P-gp modulation, enhanced apoptotic induction, or other desired biological activities will be crucial nih.govacs.orgresearchgate.net. Understanding the structural features that contribute to its isoform selectivity for PKC and its interaction with P-gp will guide the design of next-generation compounds with superior therapeutic profiles.

Integration of Omics Data for Systems-Level Understanding

To gain a holistic understanding of this compound's impact on biological systems, integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics, and epigenomics) is essential azolifesciences.comnih.govfrontiersin.orgnih.gov. Future studies should employ systems biology approaches to analyze how this compound perturbs cellular networks at different molecular levels. For example, transcriptomic analysis can reveal changes in gene expression, proteomic studies can identify altered protein levels and modifications, and metabolomics can map shifts in metabolic pathways following this compound treatment. This integrated data can be used to construct comprehensive regulatory networks, identify key nodes affected by this compound, and predict its broader biological consequences nih.govscilifelab.se. Such systems-level insights are critical for uncovering complex interactions and regulatory mechanisms that a single 'omics' approach might miss, ultimately leading to a more complete picture of this compound's mechanism of action and potential therapeutic applications azolifesciences.com.

Sustainable Production Methods (e.g., Advanced Biotechnological Approaches for Biosynthesis)

This compound is isolated from plants like Plectranthus mutabilis, which can be threatened with extinction, highlighting the need for sustainable production methods nih.gov. Future research should explore advanced biotechnological approaches for its biosynthesis, such as metabolic engineering of microbial hosts (e.g., bacteria or yeast) or plant cell culture techniques unibo.itnih.govlabconscious.compensoft.netbiochemjournal.commdpi.comnih.gov. Developing efficient fermentation processes or in vitro plant tissue cultures could provide a controlled and scalable source of this compound, reducing reliance on wild plant populations and ensuring a consistent supply for research and potential therapeutic development nih.govpensoft.net. This includes optimizing precursor feeding strategies, exploring elicitation methods to boost production in cell cultures, and applying genetic engineering to enhance biosynthetic pathways in suitable organisms nih.govtaylorfrancis.commdpi.com. Such efforts align with green chemistry principles, minimizing environmental impact and promoting a more sustainable future for natural product drug discovery jddhs.com.

Q & A

Q. Tables for Reference

Parameter Example Values Measurement Tool
Purity≥98% (HPLC)UPLC-PDA
Solubility (PBS)12.5 mg/mLNephelometry
Plasma Protein Binding89% (rat)Equilibrium dialysis

Q. Citations

  • Experimental reproducibility:
  • Data analysis tools:
  • Hypothesis framing:
  • Statistical rigor:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coleon U
Reactant of Route 2
Coleon U

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.